Piperaquine phosphate is a bisquinoline antimalarial drug, initially developed in China in the 1960s. [] It exhibits activity against various species of Plasmodium, including drug-resistant strains. [, ] While it has been utilized in malaria treatment and prophylaxis, this analysis will focus solely on its scientific research applications, excluding information related to drug use, dosage, and side effects.
The synthesis of piperaquine phosphate involves several key steps. One efficient method begins with the condensation reaction between 4,7-dichloroquinoline and piperazine. This reaction typically occurs at temperatures ranging from 90 to 150 degrees Celsius over a period of 1 to 4 hours .
Piperaquine phosphate has a complex molecular structure characterized by its quinoline core. The molecular formula is , with a molecular weight of approximately 999.56 g/mol when considering its tetraphosphate salt form .
Piperaquine undergoes various chemical reactions during its synthesis and degradation. The primary reaction involves the nucleophilic attack of piperazine on the electrophilic carbon atom of the dichloroquinoline derivative, leading to the formation of the piperazine-linked quinoline structure .
Furthermore, stability studies have shown that piperaquine phosphate is stable under acidic conditions but degrades under basic and oxidative stress, forming various impurities . These reactions are critical for understanding the compound's stability profile and optimizing its formulation.
Piperaquine exerts its antimalarial effects primarily through interference with the heme detoxification process in malaria parasites. By inhibiting heme polymerization into hemozoin, it leads to toxic accumulation of free heme within the parasite . This mechanism is similar to that of chloroquine but with enhanced potency against resistant strains due to its long half-life.
Relevant data indicates that piperaquine phosphate maintains purity levels above 99% under optimal storage conditions, with minimal degradation observed over time .
Piperaquine phosphate is primarily used in antimalarial therapies, especially in regions where drug-resistant malaria is prevalent. Its application extends beyond treatment as it is also involved in research studies aimed at understanding drug resistance mechanisms in malaria parasites . Additionally, ongoing studies are exploring potential uses in combination therapies for other parasitic infections due to its unique mechanism of action.
Piperaquine phosphate emerged from parallel drug discovery initiatives in 1960s France and China. Rhône-Poulenc (France) first synthesized the compound (designated RP 13228) as a bisquinoline antimalarial scaffold, while the Shanghai Pharmaceutical Industry Research Institute independently developed it during China's National Malaria Elimination Program [1] [4]. Its molecular design strategically featured a bisquinoline core (two 7-chloroquinoline units) linked via piperazine bridges to a propane chain, structurally distinct from chloroquine yet retaining heme-binding capacity [1] [9]. Early clinical studies in China’s Hainan Island (1970s) demonstrated high efficacy against Plasmodium falciparum, including chloroquine-resistant strains, leading to its adoption as China’s first-line monotherapy replacement for chloroquine [1] [9]. By 1978, piperaquine received formal approval in China, with large-scale prophylactic use (monthly 600mg doses) significantly reducing malaria incidence in endemic regions [4] [9].
Table 1: Key Milestones in Piperaquine's Early Development
Year | Event | Location/Organization |
---|---|---|
1950s | Initial synthesis as compound RP 13228 | Rhône-Poulenc (France) |
1966 | Independent synthesis and characterization | Shanghai Pharmaceutical Institute (China) |
1970s | Large-scale clinical trials for malaria prophylaxis/treatment | Hainan Island, China |
1978 | Formal approval as first-line antimalarial | China |
1980s | Withdrawal due to resistance emergence | China/Southeast Asia |
Initial industrial synthesis suffered from low yields and toxic impurities. The traditional route involved:
This process generated the neurotoxic bis-adduct impurity (1,3-bis(4-(4,7-dichloroquinolyl)piperazin-1-yl)propane) when stoichiometry was imprecise [10]. Yield optimization focused on controlling piperazine excess (≥3 equivalents) and reaction times to suppress this impurity [1]. Modern green chemistry approaches developed by Fortunak et al. (2010s) achieved significant improvements:
Structural studies confirmed the criticality of the aliphatic linker length. Shorter chains reduced antimalarial potency, while elongation diminished bioavailability. The propane bridge optimally balanced parasite membrane interaction and drug solubility [4] [10]. Forced degradation studies identified 12 impurities, including oxidative products (e.g., piperazine N-oxide, imp-6) and hydrolytic degradants (e.g., 4-hydroxy-7-chloro-quinoline, imp-2), guiding storage condition optimization [10].
Table 2: Evolution of Piperaquine Phosphate Synthesis
Synthetic Parameter | Traditional Process | Modern Optimized Process | Improvement Significance |
---|---|---|---|
Step 1 Solvent | Isopropanol | Isopropanol (reflux) | Controlled impurity profile |
Piperazine Equivalents | ~1.5 eq | 3.0 eq | Minimized bis-adduct formation |
Step 1 Yield | 65-75% | 96% (assay corrected) | Reduced production costs |
Step 2 Base | NaOH | K₂CO₃ | Milder conditions, less hydrolysis |
Final Salt Form | Variable hydration | Tetraphosphate tetrahydrate | Improved crystallinity/stability |
Figure 1: Core Chemical Structure of Piperaquine Phosphate
Cl Cl │ │ ◀─Quinoline─N◀─Piperazine◀─CH₂─CH₂─CH₂◀─Piperazine◀─N─Quinoline─▶ │ │ (Position 7) (Position 7)
Chinese research institutions spearheaded piperaquine’s resurgence through strategic artemisinin combination therapy (ACT) development. Facing rising piperaquine monotherapy resistance (1980s), the China-Vietnam research consortium pioneered fixed-dose combinations:
The Artekin/Duo-Cotecxin formulation (DHA-piperaquine phosphate) emerged as the optimal ACT, leveraging piperaquine’s long terminal half-life (~23 days) with DHA’s rapid schizonticidal action [3] [4]. Clinical trials across Southeast Asia (1998–2005) demonstrated 28-day cure rates >95% against multi-drug resistant P. falciparum and P. vivax [3] [6]. The Institute of Tropical Medicine (Guangzhou) and Yunnan Institute of Malaria Control established:
China’s 2009 "Guidelines for Antimalarial Use" formally incorporated DHA-piperaquine as first-line therapy, influencing WHO treatment policies [9]. Pharmaceutical manufacturers (e.g., Chongqing Southwest No.2 Pharmaceutical) developed cGMP processes reducing key impurities to <0.4%, addressing earlier quality inconsistencies [10].
Table 3: Key Chinese Contributions to Piperaquine ACT Development
Institution | Contribution | Impact |
---|---|---|
Shanghai Pharmaceutical Industry | Industrial-scale piperaquine production (1970s) | Enabled mass prophylaxis campaigns |
Guangzhou University of TCM | Confirmed absence of chloroquine cross-resistance | Validated piperaquine for ACT use |
Yunnan Institute of Malaria Control | Stability optimization of DHA-piperaquine formulations | Extended tropical shelf-life |
Chongqing Southwest No.2 Pharmaceutical | Impurity profiling (12 identified/degradants) and control | Achieved international quality standards |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1